3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one
Overview
Description
3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is a heterocyclic compound with the molecular formula C9H9BrN2O. This compound is characterized by a bromine atom attached to a bicyclic structure containing nitrogen atoms. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one typically involves multiple steps. One common method includes the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline
- 4-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline
Uniqueness
3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is unique due to its specific bromine substitution and the bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-6-2-1-3-8(13)12-9(6)11-5-7/h4-5H,1-3H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGFEMTDHLYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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